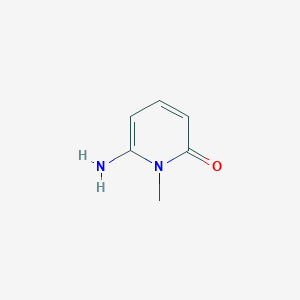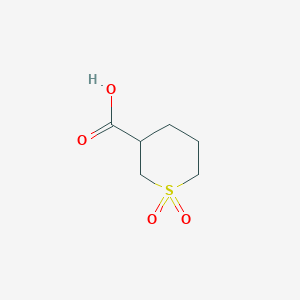
1,2,3,4-Tetrahydrodibenzofuran
Vue d'ensemble
Description
1,2,3,4-Tetrahydrodibenzofuran is a chemical compound with the molecular formula C12H12O . It is a colorless oily substance .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydrodibenzofuran has been reported in the literature . The synthesis involves the use of CuI and 1,10-phenanthroline .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydrodibenzofuran consists of two benzene rings fused to a central furan ring . The molecular weight is 172.223 Da .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydrodibenzofuran has a density of 1.1±0.1 g/cm3, a boiling point of 279.5±9.0 °C at 760 mmHg, and a flash point of 127.1±5.5 °C . It has a molar refractivity of 53.2±0.3 cm3 .Applications De Recherche Scientifique
Stereochemistry and Conformation
1,2,3,4-Tetrahydrodibenzofuran's stereochemistry and conformational properties have been a subject of study. Brewer and Elix (1975) investigated the stereochemistry of various tetrahydrodibenzofurans using proton magnetic resonance spectroscopy, noting the conformational flexibility of the 1,2,3,4-tetrahydrodibenzofuran ring system (Brewer & Elix, 1975).
Synthesis and Derivatives
The preparation of 8-amido-2-dimethylamino-1,2,3,4-tetrahydro-2-dibenzofurans and several fluorinated derivatives was described by Guzzo et al. (2003). This study highlights the use of [3,3]-sigmatropic rearrangement of O-aryloximes for preparing these compounds, showcasing their potential in medicinal chemistry and organic synthesis (Guzzo et al., 2003).
Environmental Applications
Hyo-Bong Hong, Seokhwan Hwang, and Yoon-Seok Chang (2000) explored the biosorption of polychlorinated dibenzofurans, including 1,2,3,4-tetrahydrodibenzofuran, by Bacillus pumilus. This study underscores the potential environmental applications of 1,2,3,4-tetrahydrodibenzofuran in bioremediation and environmental management (Hong, Hwang, & Chang, 2000).
Medicinal Chemistry
Zhou Guo-chun (2010) investigated dibenzofuran derivatives, including 1,2,3,4-tetrahydrodibenzofuran, for their antiangiogenesis activity. This highlights the potential therapeutic applications of these compounds in inhibiting abnormal blood vessel formation, relevant in cancer therapy and other diseases (Guo-chun, 2010).
Antibacterial Properties
Xia et al. (2015) synthesized various tetrahydrobenzofuran-4-one derivatives and evaluated their antibacterial properties. The study found that certain derivatives showed significant inhibitory activity against various bacteria, indicating the potential of 1,2,3,4-tetrahydrodibenzofuran derivatives as antibacterial agents (Xia et al., 2015).
Propriétés
IUPAC Name |
1,2,3,4-tetrahydrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHXNMBUBVFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156997 | |
| Record name | 1,2,3,4-Tetrahydrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrodibenzofuran | |
CAS RN |
13130-19-3 | |
| Record name | 1,2,3,4-Tetrahydrodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013130193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydrodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Boc-3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene](/img/structure/B168505.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)


![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)





